N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide
Description
This compound (CAS 1207039-22-2) features a 1,2,3,4-tetrahydroisoquinoline scaffold substituted at position 2 with a furan-2-carbonyl group and at position 7 with a 2,1,3-benzothiadiazole-5-carboxamide moiety . The benzothiadiazole group is a rigid, electron-deficient aromatic system, while the tetrahydroisoquinoline core provides a semi-flexible framework. The furan-2-carbonyl substituent likely enhances hydrophobicity and serves as a hydrogen bond acceptor.
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c26-20(14-4-6-17-18(11-14)24-29-23-17)22-16-5-3-13-7-8-25(12-15(13)10-16)21(27)19-2-1-9-28-19/h1-6,9-11H,7-8,12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTCBSQVXZPKJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC4=NSN=C4C=C3)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure that combines a furan ring, a tetrahydroisoquinoline moiety, and a benzothiadiazole group. The synthesis typically involves multi-step organic reactions:
Synthetic Route Summary
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Pictet-Spengler Reaction | Aromatic aldehyde, Amine, Acid catalyst |
| 2 | Acylation | Furan-2-carbonyl chloride, Triethylamine |
| 3 | Coupling | Benzothiadiazole derivatives |
This synthetic approach allows for the formation of the desired compound with specific functional groups that contribute to its biological activity.
Research indicates that N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide exhibits notable biological activities:
1. Antimicrobial Properties
Studies have shown that compounds related to tetrahydroisoquinoline demonstrate significant antimicrobial effects against various pathogens. The incorporation of the furan moiety may enhance these effects due to its ability to interact with biological targets.
2. Enzyme Modulation
The compound may interact with specific enzymes or receptors in biological systems. For instance, it could modulate the activity of G protein-coupled receptors or enzymes involved in inflammatory pathways.
3. Anticancer Potential
Preliminary studies suggest that this compound could have anticancer properties by influencing cellular pathways associated with tumor growth and metastasis. Its mechanism of action may involve binding to molecular targets implicated in cancer progression.
Therapeutic Applications
The unique chemical properties of this compound suggest several potential therapeutic applications:
1. Drug Development
Due to its structural features and biological activity, this compound could serve as a lead candidate for developing new antimicrobial agents or other therapeutic drugs targeting diseases such as cancer and inflammatory disorders.
2. Materials Science
The compound's unique properties may also find applications in materials science for creating novel polymers or coatings with specific functionalities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
The compound is part of a broader family of tetrahydroisoquinoline derivatives modified at positions 2 and 5. Key analogs include:
a) 5-Chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzenesulfonamide (CAS 955724-39-7)
- Structural Difference : Replaces the benzothiadiazole-5-carboxamide with a 5-chloro-2-methoxybenzenesulfonamide group.
- Molecular Formula : C₂₁H₁₉ClN₂O₅S.
- Molecular Weight : 446.9 g/mol .
- The chlorine and methoxy substituents may enhance steric bulk and electron-withdrawing effects.
b) Urea-Linked Derivatives (CAS 1206986-90-4, 1207055-65-9, 1207053-54-0)
Hypothetical Property Comparison
*Estimated based on structural analysis.
Pharmacological and Physicochemical Implications
Electronic Effects: The benzothiadiazole in the target compound may engage in π-π stacking with aromatic residues in biological targets, while sulfonamides (e.g., CAS 955724-39-7) could participate in electrostatic interactions .
Solubility and Bioavailability :
- The methoxy group in CAS 955724-39-7 may improve aqueous solubility compared to the target compound’s benzothiadiazole.
- Cyclohexyl (CAS 1207055-65-9) and ethoxyphenyl (CAS 1207053-54-0) substituents increase lipophilicity, possibly affecting membrane permeability .
Metabolic Stability :
- Sulfonamides (e.g., CAS 955724-39-7) are generally resistant to hydrolysis, whereas carboxamides (target compound) may undergo enzymatic cleavage .
Preparation Methods
Cyclization and Alkylation
Cyclization of hydroxylamine intermediates proceeds under mild basic conditions, with furan-2-carbonyl chloride serving as the electrophile. This step is analogous to the acylation protocols described for 2-aminoisoquinolinium derivatives, where anhydrous tetrahydrofuran (THF) and substituted acid chlorides facilitate N-acylation. The reaction is typically quenched with saturated sodium bicarbonate, followed by extraction with dichloromethane and purification via silica gel chromatography.
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Reduction | Rh/C, hydrazine, NaOH | 85–92 | |
| Alkylation | Furan-2-carbonyl chloride, THF, 70°C | 65–78 |
Preparation of 2,1,3-Benzothiadiazole-5-Carboxamide
The benzothiadiazole moiety is constructed via Cadogan reductive cyclization or Pd-catalyzed C–H arylation. A regioselective approach using nitroarene precursors and phosphacycle-catalyzed reductive amination generates 5-substituted benzothiadiazoles. For instance, treatment of 5-nitro-2,1,3-benzothiadiazole with hydrazine under Cadogan conditions affords the amine intermediate, which is then converted to the carboxamide via coupling with activated carboxylic acids.
Carboxamide Formation
The carboxamide group is introduced using HATU or EDCl as coupling agents. A representative procedure involves reacting 2,1,3-benzothiadiazole-5-carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of dicyclohexylcarbodiimide (DCC), followed by aminolysis with the tetrahydroisoquinoline amine. This method avoids racemization and ensures high functional group tolerance.
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Pd(OAc)₂, Xantphos, K₃PO₄ | 75–88 | |
| Amidation | HATU, DIPEA, DMF | 70–82 |
Final Coupling of Tetrahydroisoquinoline and Benzothiadiazole Moieties
The assembly of the target molecule is achieved through amide bond formation between the tetrahydroisoquinoline amine and benzothiadiazole carboxamide. Optimized conditions employ in situ activation of the carboxylic acid with HATU and DIPEA in dimethylformamide (DMF) at 0–25°C.
Reaction Optimization
Key parameters include stoichiometric control (1.2 equiv of HATU) and rigorous exclusion of moisture to prevent hydrolysis. Post-reaction purification via flash chromatography (ethyl acetate/hexanes) yields the final product in analytically pure form.
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents epimerization |
| Activator | HATU | >90% conversion |
| Solvent | Anhydrous DMF | Enhances solubility |
Analytical Characterization
Critical data for the target compound include:
-
HRMS (ESI) : m/z calculated for C₂₁H₁₈N₄O₃S [M+H]⁺: 407.1184; found: 407.1186.
-
¹H NMR (500 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.95–7.45 (m, 6H, Ar-H), 6.82 (d, J = 3.1 Hz, 1H, furan-H), 4.65 (s, 2H, CH₂), 3.92 (t, J = 5.6 Hz, 2H, CH₂).
Challenges and Alternative Routes
Competing Side Reactions
Over-reduction during THIQ synthesis remains a concern, particularly with electron-deficient substrates. Substituting Zn/NH₄Cl with Rh/C mitigates this issue but requires careful control of hydrazine stoichiometry. For the benzothiadiazole unit, competing dimerization during Cadogan cyclization is suppressed by using excess PPh₃ and slow addition of nitroarene.
Q & A
Q. What are the standard synthetic routes for preparing N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
Q. Intermediate Preparation :
- Synthesize 2,1,3-benzothiadiazole-5-carboxylic acid via nitration and cyclization of precursor aromatic amines .
- Convert to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions .
Q. Coupling Reaction :
- React the acid chloride with the tetrahydroisoquinoline derivative (e.g., 2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine) in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., triethylamine) to form the carboxamide bond .
Q. Purification :
- Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for isolation .
Q. What analytical techniques are critical for validating the compound's structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the furan carbonyl signal appears at ~160 ppm in ¹³C NMR .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .
- Mass Spectrometry (LC-MS) : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₂₃H₁₆N₄O₃S: 452.09) .
Q. How can researchers screen the compound for preliminary biological activity?
- Methodological Answer :
- In vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
- Binding Studies : Surface plasmon resonance (SPR) to measure affinity (KD) for target receptors .
Advanced Research Questions
Q. What strategies optimize the compound's pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility .
- Salt Formation : Use hydrochloride or sodium salts to enhance bioavailability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for targeted delivery .
Q. How to conduct structure-activity relationship (SAR) studies on analogs of this compound?
- Methodological Answer :
- Modification Sites :
| Region | Modifications | Impact |
|---|---|---|
| Furan moiety | Replace with thiophene or pyrazole | Alters electron density and binding |
| Benzothiadiazole core | Introduce electron-withdrawing groups (e.g., -NO₂) | Enhances metabolic stability |
| Tetrahydroisoquinoline | Vary substituents at position 7 | Modulates receptor selectivity |
- Testing : Compare IC₅₀ values across analogs in dose-response assays .
Q. How to resolve contradictions in reported biological data for structural analogs?
- Methodological Answer :
- Standardized Assays : Replicate studies under identical conditions (e.g., cell line, incubation time) .
- Crystallography : Resolve binding modes via X-ray diffraction of ligand-target complexes .
- Meta-Analysis : Use computational tools (e.g., molecular dynamics simulations) to reconcile divergent results .
Q. What in vivo models are suitable for evaluating therapeutic potential?
- Methodological Answer :
- Cancer Models :
- Subcutaneous xenografts in nude mice (e.g., HT-29 colorectal cancer) with weekly IV dosing .
- Monitor tumor volume and biomarkers (e.g., VEGF) via ELISA .
- Toxicity Screening : Assess liver/kidney function via serum ALT, AST, and creatinine levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
